molecular formula C11H12N4O2S B12152966 3-(5-Phenyl-1,2,3,4-tetraazolyl)thiolane-1,1-dione

3-(5-Phenyl-1,2,3,4-tetraazolyl)thiolane-1,1-dione

Cat. No.: B12152966
M. Wt: 264.31 g/mol
InChI Key: SLGWABDOGQWOCU-UHFFFAOYSA-N
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Description

3-(5-Phenyl-1,2,3,4-tetraazolyl)thiolane-1,1-dione is a heterocyclic compound that features a thiolane ring fused with a tetraazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Phenyl-1,2,3,4-tetraazolyl)thiolane-1,1-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of phenylhydrazine with thiolane-1,1-dione in the presence of a suitable oxidizing agent. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(5-Phenyl-1,2,3,4-tetraazolyl)thiolane-1,1-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.

    Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Thiols, reduced thiolane derivatives.

    Substitution Products: Phenyl-substituted derivatives.

Scientific Research Applications

3-(5-Phenyl-1,2,3,4-tetraazolyl)thiolane-1,1-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(5-Phenyl-1,2,3,4-tetraazolyl)thiolane-1,1-dione involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    4-Phenyl-1,2,4-triazoline-3,5-dione: Known for its strong dienophilic properties and use in Diels-Alder reactions.

    4-Phenylurazole: Used in biochemical research and has similar structural features.

Uniqueness

3-(5-Phenyl-1,2,3,4-tetraazolyl)thiolane-1,1-dione is unique due to its combination of a thiolane ring with a tetraazole ring, which imparts distinct chemical and physical properties. This structural uniqueness makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C11H12N4O2S

Molecular Weight

264.31 g/mol

IUPAC Name

3-(5-phenyltetrazol-1-yl)thiolane 1,1-dioxide

InChI

InChI=1S/C11H12N4O2S/c16-18(17)7-6-10(8-18)15-11(12-13-14-15)9-4-2-1-3-5-9/h1-5,10H,6-8H2

InChI Key

SLGWABDOGQWOCU-UHFFFAOYSA-N

Canonical SMILES

C1CS(=O)(=O)CC1N2C(=NN=N2)C3=CC=CC=C3

Origin of Product

United States

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